

Spectroscopic Confirmation of 4-Amino-3-cyclopropylbenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-cyclopropylbenzoic acid

Cat. No.: B3330865

[Get Quote](#)

For Immediate Release

This guide provides a comprehensive spectroscopic analysis for the structural confirmation of **4-Amino-3-cyclopropylbenzoic acid**. Leveraging comparative data from analogous compounds, this document outlines the expected spectral characteristics and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies and data presented herein serve as a robust framework for the identification and characterization of this and structurally related molecules.

Predicted and Comparative Spectroscopic Data

Due to the novelty of **4-Amino-3-cyclopropylbenzoic acid**, this section presents predicted spectroscopic data alongside experimentally determined data for structurally similar compounds: 4-Aminobenzoic acid and 3-Methylbenzoic acid. This comparison allows for a clear understanding of the expected spectral features of the title compound.

¹H NMR Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of **4-Amino-3-cyclopropylbenzoic acid** is expected to show distinct signals for the aromatic protons, the amino group, the carboxylic acid proton, and the cyclopropyl group. The cyclopropyl protons typically appear in the upfield region due to ring strain and associated shielding effects.

Compound	Ar-H (ppm)	-NH ₂ (ppm)	-COOH (ppm)	Cyclopropyl-H (ppm)	Other (ppm)
4-Amino-3-cyclopropylbenzoic acid (Predicted)	~7.6 (d), ~7.4 (dd), ~6.7 (d)	~5.8 (s, br)	~12.0 (s, br)	~2.0 (m, 1H), ~0.9 (m, 2H), ~0.6 (m, 2H)	-
4-Aminobenzoic acid (Experimental)	7.58-7.61 (m, 2H), 6.51-6.53 (m, 2H)	5.82 (s, 2H)	11.91 (s, 1H)	-	-
4-Amino-3-methylbenzoic acid (Experimental)	7.6 (d, 1H), 7.5 (s, 1H), 6.7 (d, 1H)	5.5 (s, br, 2H)	12.1 (s, br, 1H)	-	2.1 (s, 3H, -CH ₃)

¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum is predicted to show characteristic signals for the carboxylic acid carbon, the aromatic carbons, and the unique upfield signals of the cyclopropyl carbons.

Compound	C=O (ppm)	Aromatic C (ppm)	Cyclopropyl C (ppm)	Other C (ppm)
4-Amino-3-cyclopropylbenzoic acid (Predicted)	~168	~150, ~132, ~128, ~125, ~118, ~115	~15 (CH), ~10 (CH ₂)	-
4-Aminobenzoic acid (Experimental)	167.9	153.5, 131.7, 117.3, 113.0	-	-
4-Amino-3-methylbenzoic acid (Experimental)	168.1	152.1, 132.5, 131.2, 122.3, 118.9, 114.8	-	17.5 (-CH ₃)

Mass Spectrometry Data (EI)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments from the aromatic ring and cyclopropyl substituent.

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
4-Amino-3-cyclopropylbenzoic acid (Predicted)	177	132 ([M-COOH] ⁺), 117, 91
4-Aminobenzoic acid (Experimental)	137	120 ([M-OH] ⁺), 92 ([M-COOH] ⁺), 65
3-Aminobenzoic acid (Experimental)	137	120 ([M-OH] ⁺), 92 ([M-COOH] ⁺), 65 ^[1]

FT-IR Data (KBr, cm⁻¹)

The FT-IR spectrum is predicted to display characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretch of the carboxylic acid, and vibrations associated with the aromatic and cyclopropyl groups.

Compound	O-H (Carboxylic Acid)	N-H (Amine)	C=O (Carboxylic Acid)	Aromatic C=C	Cyclopropyl C-H
4-Amino-3-cyclopropylbenzoic acid (Predicted)	3200-2500 (broad)	3450, 3350	1680	1610, 1520	~3080, ~1020
4-Aminobenzoic acid (Experimental)	3100-2500 (broad)	3466, 3371	1668	1605, 1524	-
4-Amino-3-methylbenzoic acid (Experimental)	3100-2500 (broad)	3470, 3380	1675	1600, 1515	-

Experimental Protocols

The following are standard protocols for the spectroscopic techniques used in the characterization of **4-Amino-3-cyclopropylbenzoic acid** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: A 400 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 14 ppm.

- Number of Scans: 16.
- Relaxation Delay: 2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024.
 - Relaxation Delay: 5 seconds.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

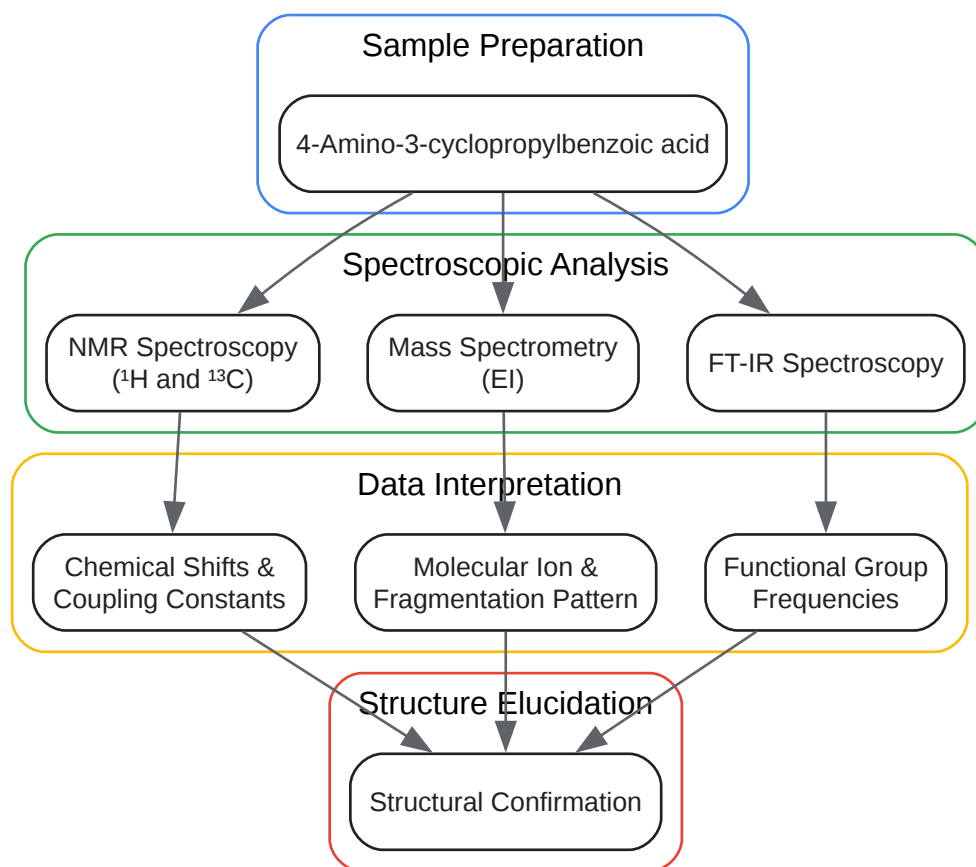
- Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in methanol.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Scan Speed: 1 scan/second.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet.
- Instrumentation: An FT-IR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.
- Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of **4-Amino-3-cyclopropylbenzoic acid** using the described spectroscopic methods is illustrated below.



[Click to download full resolution via product page](#)

Figure 1. Workflow for the spectroscopic confirmation of **4-Amino-3-cyclopropylbenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR _2007 [uanlch.vsch.tcz]
- To cite this document: BenchChem. [Spectroscopic Confirmation of 4-Amino-3-cyclopropylbenzoic Acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3330865#spectroscopic-confirmation-of-4-amino-3-cyclopropylbenzoic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com